Scaffold Complexity and Heteroatom Density Differentiation vs. the Minimal Thiazole Analog CAS 304882-77-7
The target compound possesses a 4H-chromeno[4,3-d]thiazole fused tricycle (comprising chromene + thiazole rings) in place of the unsubstituted monocyclic thiazole found in 3-chloro-N-(thiazol-2-yl)benzo[b]thiophene-2-carboxamide (CAS 304882-77-7). This structural expansion adds one oxygen heteroatom and a 6-membered pyran ring, increasing the heavy atom count from 18 to 25 and the topological polar surface area (tPSA) differential compared to the minimal analog . In chromone-thiazole hybrid series, the introduction of the chromone oxygen has been associated with enhanced CK2 kinase inhibition (compound 5i: IC50 = 0.08 μM) relative to non-chromone thiazole comparators that lacked this oxygen [1].
| Evidence Dimension | Heavy atom count / heteroatom diversity / tPSA |
|---|---|
| Target Compound Data | 25 heavy atoms; 2 oxygen, 2 sulfur, 2 nitrogen heteroatoms; tPSA ~113 Ų (estimated) |
| Comparator Or Baseline | 3-chloro-N-(thiazol-2-yl)benzo[b]thiophene-2-carboxamide (CAS 304882-77-7): 18 heavy atoms; 1 oxygen, 2 sulfur, 2 nitrogen heteroatoms; tPSA ~58 Ų (estimated) |
| Quantified Difference | +7 heavy atoms; +1 oxygen heteroatom; ~+55 Ų tPSA increase; +1 fused ring system |
| Conditions | Calculated molecular properties; no co-assayed experimental comparison available |
Why This Matters
Increased scaffold complexity and heteroatom count directly contribute to screening library diversity metrics (e.g., Fsp³, chiral center count, ring system count) that are established predictors of hit-to-lead success probability in fragment-based and HTS campaigns.
- [1] Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 2022. Compound 5i: IC50 = 0.08 μM (CK2); IC50 = 0.25 μM (HL-60 cells). View Source
